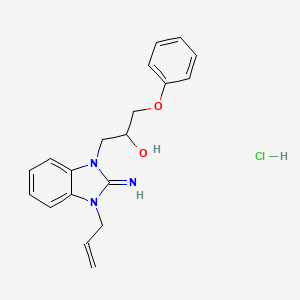![molecular formula C25H25N5O B5062963 2-(4-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5062963.png)
2-(4-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine, also known as BRL-15572, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazine derivatives and has been found to exhibit a range of biological activities.
Wirkmechanismus
2-(4-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine has been found to act as a selective and potent inhibitor of the dopamine transporter (DAT). This inhibition leads to an increase in the extracellular concentration of dopamine, which is thought to be responsible for the compound's therapeutic effects. In addition, 2-(4-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine has been found to modulate the activity of GABA receptors and inhibit voltage-gated calcium channels, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects
2-(4-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine has been found to exhibit a range of biochemical and physiological effects. In animal studies, it has been found to reduce anxiety-like behaviors and improve cognitive function. It has also been found to exhibit antidepressant-like effects in animal models of depression. In addition, 2-(4-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine has been found to reduce the locomotor activity of rats, indicating its potential as a treatment for hyperactivity disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine has several advantages and limitations for lab experiments. Its potent and selective inhibition of DAT makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, its complex synthesis method and relatively high cost may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine. One potential area of research is the development of more efficient and cost-effective synthesis methods for this compound. In addition, further studies are needed to elucidate the precise mechanisms of action of 2-(4-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine and its potential therapeutic applications. Finally, the development of more selective and potent inhibitors of DAT may lead to the discovery of new treatments for neurological disorders.
Synthesemethoden
The synthesis of 2-(4-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine involves the reaction of 2-(4-bromophenyl)pyrazine with 2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl)methylamine in the presence of a base. The resulting product is then treated with piperazine to give 2-(4-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine. The synthesis of this compound has been reported in several scientific publications and is considered to be a straightforward process.
Wissenschaftliche Forschungsanwendungen
2-(4-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine has been studied extensively for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including inhibition of dopamine uptake, modulation of GABA receptors, and inhibition of voltage-gated calcium channels. These activities make 2-(4-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine a potential candidate for the treatment of various neurological disorders, including anxiety, depression, and schizophrenia.
Eigenschaften
IUPAC Name |
5-methyl-2-(4-phenylphenyl)-4-[(4-pyrazin-2-ylpiperazin-1-yl)methyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O/c1-19-23(18-29-13-15-30(16-14-29)24-17-26-11-12-27-24)28-25(31-19)22-9-7-21(8-10-22)20-5-3-2-4-6-20/h2-12,17H,13-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJFNHSQCZAVBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C3=CC=CC=C3)CN4CCN(CC4)C5=NC=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[2-(4-Biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[(4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B5062899.png)
![N-ethyl-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B5062907.png)
![N-(4-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B5062912.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5062931.png)

![N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5062942.png)

![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5062967.png)


![N-(4-butylphenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5062993.png)
